[2-(4-bromo-1H-pyrazol-1-yl)ethyl](methyl)amine hydrochloride
Description
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride (CAS: 1909337-61-6) is a brominated pyrazole derivative with the molecular formula C₆H₁₁BrClN₃ and a molecular weight of 240.53 g/mol . Its IUPAC name is 2-(4-bromopyrazol-1-yl)-N-methylethanamine hydrochloride, and it features a pyrazole ring substituted with a bromine atom at the 4-position, linked via an ethyl group to a methylamine moiety. The compound is supplied as a powder for research use, with applications in pharmaceutical and chemical synthesis .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-8-2-3-10-5-6(7)4-9-10;/h4-5,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUMFKWPUBZOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the pyrazole C4 position serves as an electrophilic site for nucleophilic substitution (SNAr). This reactivity is exploited to introduce heteroatoms or aryl groups.
Key Findings :
-
Cross-coupling with aryl boronic acids under palladium catalysis yields biaryl systems with retained ethylmethylamine functionality .
-
Substitution with amines requires elevated temperatures and copper catalysts to achieve moderate yields (>60%).
Reactivity of the Amine Group
The methylamine moiety participates in alkylation, acylation, and condensation reactions to form derivatives with enhanced pharmacological properties.
Table: Amine Functionalization Pathways
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated derivative | Improved metabolic stability |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N,N-Dimethylamine analog | Enhanced lipophilicity |
| Schiff Base Formation | Benzaldehyde, MeOH reflux | Imine derivatives | Chelation studies |
Experimental Insights :
-
Acylation proceeds quantitatively at 0°C within 2 hours.
-
Alkylation with methyl iodide shows 85% conversion under microwave irradiation (50°C, 30 min).
Cross-Coupling Reactions
The pyrazole ring enables palladium-catalyzed cross-coupling to construct complex heterocycles.
Table: Cross-Coupling Reactions
| Coupling Partner | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/dppf, K₂CO₃ | 80°C, 12h | 72% | |
| Pyridinylboronate | PdCl₂(dppf), Cs₂CO₃ | Microwave, 130°C | 68% |
Mechanistic Notes :
-
Electron-deficient pyrazoles enhance oxidative addition kinetics in Suzuki reactions .
-
Steric hindrance from the ethylmethylamine group reduces coupling efficiency with bulky boronic acids.
Redox Transformations
The amine group and pyrazole ring undergo oxidation/reduction under controlled conditions.
| Process | Reagents | Outcome | Selectivity |
|---|---|---|---|
| Amine Oxidation | H₂O₂, Fe(II) catalyst | N-Oxide formation | 90% |
| Pyrazole Reduction | H₂ (1 atm), Pd/C, EtOH | Partially saturated pyrazoline | <50% |
Critical Data :
-
N-Oxidation occurs regioselectively at the methylamine group without bromine displacement.
-
Catalytic hydrogenation of the pyrazole ring is incomplete due to dehalogenation side reactions.
Condensation and Cyclization
The compound participates in cyclocondensation to form fused heterocycles.
Example Pathway:
-
Condensation with β-ketoesters :
Yield Optimization :
-
Acidic conditions (pH 4–5) improve cyclization rates by protonating the amine group.
Stability and Degradation
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Aqueous Hydrolysis | Slow cleavage of C–N bond (t₁/₂ = 14d) | Store at pH 6–7, 4°C |
| Thermal Decomposition | Onset at 147°C (TGA) | Avoid heating above 100°C |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have been reported to inhibit cell growth with sub-micromolar GI50 values, suggesting their potential as effective anticancer agents .
- Antibiotic Adjuvants : The compound may serve as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics. Studies have explored the optimization of pyrazole compounds for this purpose, indicating that modifications can lead to improved antimicrobial activity .
- Neuroprotective Properties : Compounds with similar structures have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammatory pathways .
The biological activities associated with 2-(4-bromo-1H-pyrazol-1-yl)ethyl(methyl)amine hydrochloride include:
- Antimicrobial Properties : Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. This activity is often assessed through in vitro assays measuring cytokine production and cell viability under inflammatory conditions .
Case Studies
Several studies highlight the applications of pyrazole derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethyl(methyl)amine hydrochloride:
- CDK2 Inhibition : A study demonstrated that structurally related pyrazole compounds exhibited potent inhibition of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. The most effective compound showed a Ki value of 0.005 µM, indicating high potency and selectivity .
- Multicomponent Synthesis : Recent advances in multicomponent reactions have facilitated the synthesis of various bioactive pyrazole derivatives. These methods enhance the efficiency of drug discovery processes by allowing rapid generation of diverse chemical libraries for screening against biological targets .
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride
- CAS : 2173992-40-8
- Molecular Formula : C₇H₁₄BrCl₂N₃
- Molecular Weight : 291.01 g/mol .
- Key Differences: The bromine atom is located at the 3-position of the pyrazole ring instead of the 4-position. The compound exists as a dihydrochloride salt, which may enhance solubility in polar solvents compared to the monohydrochloride form of the target compound.
Functional Group Variation: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine Dihydrochloride
- Key Features :
Heterocyclic Analog: 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
- CAS/Data : LC/MS m/z 317 [M+H]⁺ .
- Key Differences: Incorporates a dihydropyrazol-3-one core instead of a simple pyrazole. The 3',5'-dimethylphenyl substituent enhances lipophilicity, making this analog more suitable for hydrophobic environments in drug delivery .
Salt Form Comparison: Free Base vs. Hydrochloride
- The hydrochloride salt form of the target compound improves water solubility and crystallinity, facilitating purification and formulation. In contrast, free-base analogs (e.g., uncharged pyrazole derivatives) often exhibit lower bioavailability due to poor aqueous solubility .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes |
|---|---|---|---|---|---|
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | 1909337-61-6 | C₆H₁₁BrClN₃ | 240.53 | 4-bromo, ethyl linker, monohydrochloride | Research use; pharmaceutical intermediates |
| 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine dihydrochloride | 2173992-40-8 | C₇H₁₄BrCl₂N₃ | 291.01 | 3-bromo, dihydrochloride, N-methyl pyrazole | Enhanced solubility for in vitro studies |
| 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one | N/A | C₁₃H₁₃Br₂N₂O | 316.07 (neutral) | Dihydropyrazol-3-one core, bromomethyl substituent | Reactive intermediate for functionalization |
| Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | N/A | C₆H₁₂Cl₂N₂ | 191.08 | 4-methyl pyrazole, methylene linker | Simplified structure for mechanistic studies |
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data that highlight its pharmacological potential.
- Chemical Formula : C₆H₁₁BrClN₃
- Molecular Weight : 240.53 g/mol
- IUPAC Name : 2-(4-bromopyrazol-1-yl)-N-methylethanamine; hydrochloride
- PubChem CID : 121553051
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of pyrazole compounds, including derivatives similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride, for their antibacterial efficacy against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 40 | Bacillus subtilis | 18 | 32 |
| 42 | Staphylococcus aureus | 16 | 32 |
| 44 | Enterococcus faecalis | 14 | 64 |
These results suggest that certain structural modifications in pyrazole compounds enhance their antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus .
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds derived from pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3 | 85 | 93 |
| 11 | 76 | 86 |
These findings indicate that the presence of specific functional groups in pyrazole derivatives can lead to enhanced anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride have shown promising results against several cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| X | MCF7 | 3.79 |
| Y | NCI-H460 | 12.50 |
These results indicate that certain modifications in the pyrazole structure can enhance cytotoxicity against cancer cells, suggesting a pathway for further drug development .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives. For example, a recent study synthesized a series of pyrazole carboxamide derivatives and assessed their biological activities. The study reported that specific modifications led to increased antibacterial and anticancer activities, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)ethylamine hydrochloride, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of 4-bromo-1H-pyrazole with a β-chloroethylamine precursor under basic conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric control of the amine to avoid over-alkylation. Post-synthesis, the hydrochloride salt is precipitated using HCl in diethyl ether .
- Data Insight : Enamine Ltd. catalogs similar bromo-pyrazole derivatives (e.g., 6-(4-bromo-1H-pyrazol-1-yl)pyridin-3-amine hydrochloride) synthesized via microwave-assisted alkylation, achieving >90% purity after recrystallization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing bromo-pyrazole derivatives like this compound?
- Methodological Answer :
- NMR : H/C NMR identifies substitution patterns and amine proton environments. Aromatic protons in pyrazole resonate at δ 7.5–8.5 ppm, while methylamine protons appear at δ 2.3–3.0 ppm. 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the pyrazole ring geometry and bromide positioning. Studies on analogous compounds (e.g., 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) show dihedral angles of 5–15° between pyrazole and substituent planes .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic data and computational models for bromo-pyrazole derivatives?
- Methodological Answer : Discrepancies between experimental H NMR shifts and DFT-predicted values often arise from solvent effects or conformational flexibility. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Use implicit solvent models (e.g., PCM in Gaussian) for DFT calculations.
- Cross-validate with X-ray structures to confirm bond lengths and angles .
Q. What strategies improve regioselectivity in the alkylation of 4-bromo-1H-pyrazole intermediates?
- Methodological Answer :
- Steric Control : Use bulky bases (e.g., LDA) to deprotonate the pyrazole N1 position, directing alkylation to the less hindered N2 site.
- Microwave Assistance : Reduces side reactions by accelerating reaction kinetics. For example, Enamine Ltd. reports 85% regioselectivity for N2-alkylation under microwave conditions (120°C, 20 min) .
- Protecting Groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups during synthesis .
Q. How does the bromo substituent influence the compound’s bioactivity in receptor-binding assays?
- Methodological Answer : The bromine atom enhances lipophilicity (logP increases by ~0.5 units) and stabilizes halogen bonding with receptor residues (e.g., in GPCRs). In studies on 1,5-diarylpyrazole cannabinoid ligands, bromo-substituted analogs showed 3–5x higher binding affinity (IC = 12–18 nM) compared to non-halogenated derivatives .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled ligands to measure displacement in target receptors (e.g., serotonin or cannabinoid receptors).
- Functional Assays : cAMP accumulation or calcium flux assays (FLIPR) to assess agonist/antagonist activity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to determine half-life (t) .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, a Central Composite Design (CCD) model improved yields from 65% to 88% for a related bromo-pyrazole amine .
- Flow Chemistry : Enhances heat/mass transfer, reducing side products. A 2019 Enamine study achieved 92% yield for a similar compound using continuous-flow alkylation .
Data Contradiction Analysis
Q. Why might HPLC purity assays and LC-MS data conflict for this compound?
- Methodological Answer :
- Ionization Artifacts : Bromine’s isotopic pattern (1:1 ratio for Br/Br) can split peaks in LC-MS, falsely indicating impurities. Use high-resolution MS (HRMS) to distinguish isotopic clusters from contaminants.
- Degradation Products : Hydrolysis of the amine group under acidic HPLC conditions may generate byproducts. Stabilize samples with 0.1% formic acid and store at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
